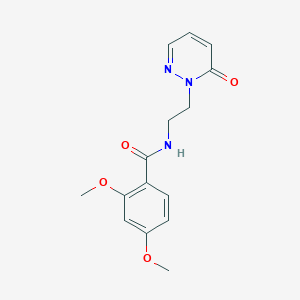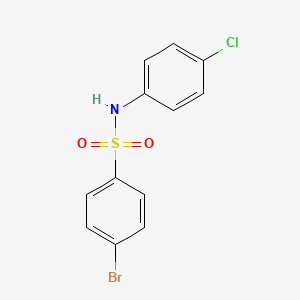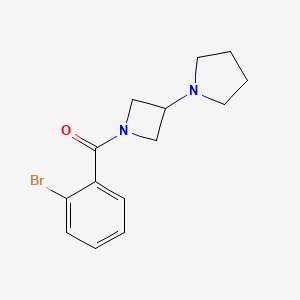![molecular formula C14H20N2O B2613622 1-[2-(Allyloxy)benzyl]piperazine CAS No. 925650-34-6](/img/structure/B2613622.png)
1-[2-(Allyloxy)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[2-(Allyloxy)benzyl]piperazine consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a benzyl group and an allyloxy group.Scientific Research Applications
Enzymatic Metabolism and Novel Antidepressants
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, was studied for its in vitro oxidative metabolism using human liver microsomes and enzymes. It was found to be metabolized into several oxidative products through pathways involving specific cytochrome P450 enzymes. The study highlights the compound's metabolic pathways and the enzymes responsible for its metabolism, providing insights into its pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Central Pharmacological Activities
Piperazine derivatives exhibit central pharmacological activity, mainly through activation of the monoamine pathway, showing promise as antipsychotic, antidepressant, and anxiolytic agents. The research underscores the significance of the piperazine moiety in developing therapeutic tools for treating various central nervous system disorders (Brito et al., 2018).
Antibacterial and Antimicrobial Properties
The synthesis and evaluation of 1,4-disubstituted piperazines have demonstrated their potent antibacterial activities against resistant strains of bacteria, highlighting their potential as novel antibacterial agents. These studies suggest the therapeutic utility of piperazine derivatives in combating antibiotic-resistant bacterial infections (Shroff et al., 2022).
Antiproliferative and Antitumor Activities
Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their antitumor properties against various cancer cell lines, including cervical and breast cancer. These compounds exhibited significant antiproliferative activities while showing low cytotoxicity towards normal human cells, indicating their potential as selective anticancer agents (Fytas et al., 2015).
Antiviral and Anti-HIV Activities
New 5-substituted piperazinyl-4-nitroimidazole derivatives have been developed and tested for their in vitro anti-HIV activities. These compounds represent a promising direction for non-nucleoside reverse transcriptase inhibitors, showcasing the versatility of piperazine derivatives in developing antiviral therapeutics (Al-Masoudi et al., 2007).
Mechanism of Action
While the specific mechanism of action for 1-[2-(Allyloxy)benzyl]piperazine is not available, piperazine, a related compound, is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Future Directions
1-[2-(Allyloxy)benzyl]piperazine, like other piperazine derivatives, could have potential applications in various fields. For instance, piperazine-based antimicrobial polymers have been studied for their potential use in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
Properties
IUPAC Name |
1-[(2-prop-2-enoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-17-14-6-4-3-5-13(14)12-16-9-7-15-8-10-16/h2-6,15H,1,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWZLRTQAMEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2613541.png)
![3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2613542.png)
![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2613546.png)

![3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2613549.png)
![1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613550.png)
![7-hydroxy-1-methyl-9-naphthalen-1-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2613551.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2613552.png)



![ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2613559.png)

